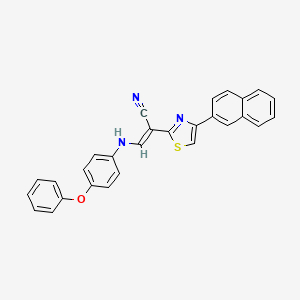
(E)-2-(4-(naphthalen-2-yl)thiazol-2-yl)-3-((4-phenoxyphenyl)amino)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(4-(naphthalen-2-yl)thiazol-2-yl)-3-((4-phenoxyphenyl)amino)acrylonitrile, also known as LCB01-0371, is a novel small molecule compound that has been developed as a potential anticancer agent. It belongs to the family of acrylonitrile-based compounds that have been shown to exhibit promising anticancer activities in preclinical studies.
Aplicaciones Científicas De Investigación
Organic Light Emitting Diodes (OLEDs)
Research on organotin compounds derived from Schiff bases, similar in complexity to the specified compound, has shown potential applications in the development of organic light emitting diodes (OLEDs). These compounds exhibit interesting photophysical properties and quantum yields, making them candidates for electroluminescence applications. Preliminary studies on diodes fabricated from such compounds have shown intrinsic electroluminescence properties, highlighting their potential use in OLED technology (García-López et al., 2014).
Photophysical Characterization
The photophysical characterization of organotin compounds indicates their potential in various applications, including light-emitting materials. These compounds, through their planar backbones and specific geometric configurations, can exhibit unique photophysical properties, such as specific quantum yields and lifetimes, which are crucial for the development of photonic devices (García-López et al., 2014).
Anti-inflammatory Agents
A study on the synthesis and biological evaluation of amino-thiazoles and related compounds, which share structural motifs with the specified compound, has shown that these synthesized compounds possess potential anti-inflammatory properties. Such research underlines the importance of these chemical structures in the development of new therapeutic agents (Thabet et al., 2011).
DNA Damage Protection
Certain naphthalene derivatives have been investigated for their protective activities against DNA damage induced by specific agents, such as the bleomycin-iron complex. These studies suggest that similar compounds could be engineered to protect DNA from damage, which is a valuable property in the development of protective and therapeutic agents against oxidative stress and related conditions (Abdel-Wahab et al., 2009).
Propiedades
IUPAC Name |
(E)-2-(4-naphthalen-2-yl-1,3-thiazol-2-yl)-3-(4-phenoxyanilino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19N3OS/c29-17-23(18-30-24-12-14-26(15-13-24)32-25-8-2-1-3-9-25)28-31-27(19-33-28)22-11-10-20-6-4-5-7-21(20)16-22/h1-16,18-19,30H/b23-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMFXYMCUORDDX-PTGBLXJZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC=C(C#N)C3=NC(=CS3)C4=CC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N/C=C(\C#N)/C3=NC(=CS3)C4=CC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-2-methoxybenzamide](/img/structure/B2606393.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[[1-(phenylmethyl)-2-imidazolyl]thio]acetamide](/img/structure/B2606394.png)
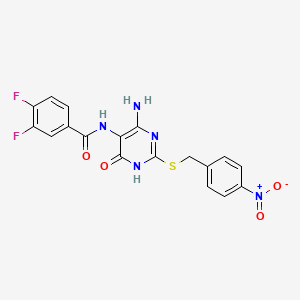
![3-Tert-butyl-6-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2606397.png)
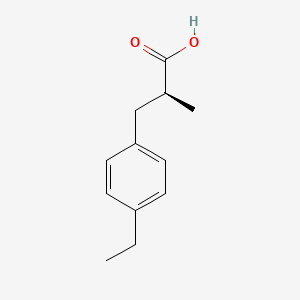
![2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N,N-diethylacetamide](/img/structure/B2606399.png)
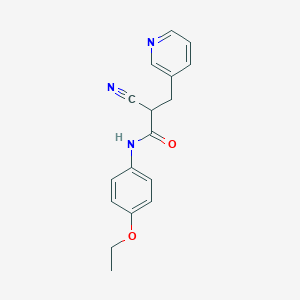
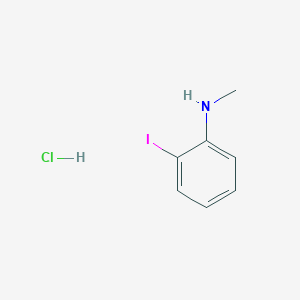

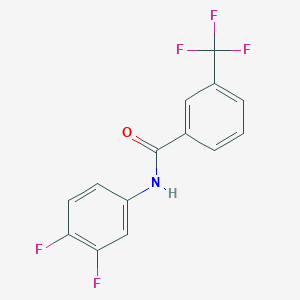
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-1-methyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2606405.png)
![3-((5-((4-fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2606407.png)